(3-Methylpyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-8-3-2-7(6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWCRZWOTAOLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363801 | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38070-73-4 | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Methylpyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Methylpyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, notably the anti-HIV drug Nevirapine. This document collates and synthesizes critical data on its structural, thermal, and spectroscopic characteristics, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, a substituted pyridine derivative, holds significant importance in the realm of medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of bioactive molecules. The presence of both a methyl group and a hydroxymethyl group on the pyridine ring provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures.

Most notably, this compound is a crucial precursor in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The efficient and scalable synthesis of Nevirapine is of global health importance, and a thorough understanding of the physical properties of its key intermediates is paramount for process optimization, quality control, and ensuring the final drug product's purity and stability. This guide aims to provide a detailed and authoritative resource on the physical and chemical properties of this compound, grounded in experimentally determined data and established scientific principles.

Chemical and Physical Properties

A comprehensive understanding of the physical properties of a chemical compound is fundamental to its application in synthesis and manufacturing. The following sections detail the key physical and chemical identifiers of this compound.

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized in the table below, providing a clear and concise reference for its chemical identity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 38070-73-4 | [4] |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Canonical SMILES | CC1=C(C=CN=C1)CO | [4] |

| InChI Key | MWWCRZWOTAOLEX-UHFFFAOYSA-N | [4] |

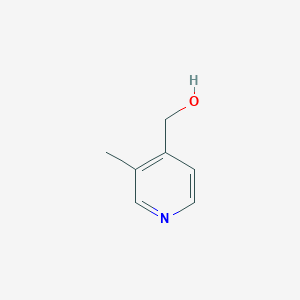

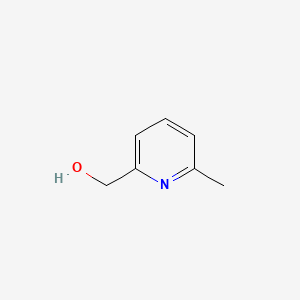

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical for determining its physical state under various conditions and for designing purification processes like distillation and recrystallization.

| Property | Value | Comments | Source(s) |

| Appearance | White to yellow solid | The color may vary depending on purity. | |

| Melting Point | Not explicitly found | While described as a solid, a specific melting point range from experimental data is not readily available in the searched literature. For a pure, crystalline organic compound, a sharp melting point range of 0.5-1.0°C is expected. Impurities will lower and broaden this range. | |

| Boiling Point | 125-127 °C | at 1.5-2.0 Torr |

Causality Behind Experimental Choices:

-

Melting Point Determination: The standard method for determining the melting point of a solid organic compound involves heating a small sample in a capillary tube within a calibrated apparatus.[5][6][7][8] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[5][6][7][8] A narrow melting range is indicative of high purity.

-

Boiling Point at Reduced Pressure: For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. By lowering the pressure, the boiling point is significantly reduced, allowing for purification without thermal degradation. The reported boiling point at a specific pressure is a crucial piece of data for such compounds.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its use in reactions, extractions, and purifications.

| Solvent | Solubility | Rationale | Source(s) |

| Water | Soluble (predicted) | The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules. Pyridine itself is miscible with water.[9][10] | |

| Methanol | Soluble (predicted) | As a polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the solute. | [11] |

| Ethanol | Soluble (predicted) | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Ethyl Acetate | Soluble | Used as a solvent for extraction during synthesis, indicating good solubility. | |

| Non-polar solvents (e.g., Hexane) | Sparingly soluble to insoluble (predicted) | The polar nature of the molecule, due to the hydroxyl group and the pyridine ring, would limit its solubility in non-polar hydrocarbon solvents. |

Experimental Workflow for Solubility Determination:

Caption: A generalized workflow for determining the solubility of a solid in a solvent.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following sections provide an overview of the expected spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[12] The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically the most deshielded and appear at the highest chemical shifts (downfield).[12]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by their proximity to the electronegative nitrogen atom.

While specific experimental spectra for this compound were not found in the searched literature, the expected chemical shift regions for pyridine derivatives are well-established.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C-O, and C=N/C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N, C=C (aromatic ring) | 1400-1600 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

The broadness of the O-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

-

Molecular Ion: The protonated molecule, [M+H]⁺, is expected to be observed at an m/z of approximately 124.08.[4]

-

Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group or fragments from the pyridine ring.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available physical and chemical data for this compound, a compound of significant interest in pharmaceutical synthesis. While key experimental data such as a precise melting point and detailed spectral analyses are not widely published, the information presented here provides a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is essential for the safe and efficient use of this important chemical intermediate. Further experimental characterization of this compound would be a valuable contribution to the chemical literature.

References

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

-

Experiment 1: Melting-point Determinations. Available at: [Link]

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

Preparation and Properties of Pyridine. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. Available at: [Link]

-

Pyridine - Molecule of the Month - July 2025 (HTML version). Available at: [Link]

-

TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf. Available at: [Link]

-

Pyridine | Aromatic, Aliphatic, Nitrogenous - Britannica. Available at: [Link]

-

Nevirapine Batch Transfer Document. Available at: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

This compound (C7H9NO) - PubChemLite. Available at: [Link]

-

(4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem - NIH. Available at: [Link]

-

Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. Available at: [Link]

-

3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. Available at: [Link]

- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents.

-

3-Methylpyridine: Synthesis and Applications - PubMed. Available at: [Link]

-

CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

3 Methylpyridin 4 Yl Methanol, Grade Standard: Technical Grade - IndiaMART. Available at: [Link]

-

Solubility Properties of Methanol in Inorganic Solvents - NU Research Portal. Available at: [Link]

Sources

- 1. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 3. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

(3-Methylpyridin-4-yl)methanol chemical structure and analysis

An In-Depth Technical Guide to (3-Methylpyridin-4-yl)methanol: Structure, Analysis, and Application

Abstract

This compound, a substituted pyridine derivative, is a pivotal building block in modern medicinal chemistry. Its unique structural features—a pyridine ring imparting aqueous solubility and a reactive hydroxymethyl group for synthetic elaboration—make it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and detailed analytical methodologies for its characterization. We delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural verification and purity assessment, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as 3-Picoline-4-methanol, possesses a pyridine core substituted with a methyl group at the 3-position and a hydroxymethyl group at the 4-position. This arrangement is crucial for its chemical reactivity and biological interactions. The pyridine nitrogen acts as a hydrogen bond acceptor and introduces a basic character, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, and a key point for synthetic modification.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem |

| Molecular Weight | 123.15 g/mol | PubChem |

| CAS Number | 5699-47-8 | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 55-59 °C | Sigma-Aldrich |

| Boiling Point | 135-136 °C at 11 mmHg | PubChem |

| Solubility | Soluble in water, methanol, and chloroform | ChemicalBook |

| pKa | 6.02 (Predicted) | PubChem |

Structural Diagram

The following diagram illustrates the chemical structure of this compound with standard atom numbering.

Caption: Chemical structure of this compound.

Synthesis and Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. A common synthetic route involves the reduction of 3-methyl-isonicotinic acid or its esters. Its utility stems from its ability to be incorporated into larger molecules, often providing a crucial interaction point with biological targets.

One prominent example of its application is in the synthesis of Alectinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. In the synthesis of Alectinib, the hydroxymethyl group of this compound is typically converted to a leaving group (e.g., a chloride) to facilitate coupling with other fragments of the final molecule.

Analytical Characterization: A Multi-Technique Approach

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound, particularly when it is intended for use in GMP (Good Manufacturing Practice) environments for pharmaceutical production. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized or procured batch of this compound.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of the compound.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by showing the number of unique carbon atoms. For a molecule like this, the aromatic region of the ¹H NMR is particularly diagnostic, as the substitution pattern dictates the coupling constants and chemical shifts of the pyridine ring protons.

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H (C2-H) | ~8.35 | s | 1H |

| Pyridine H (C6-H) | ~8.32 | s | 1H |

| Pyridine H (C5-H) | ~7.15 | s | 1H |

| Methylene (-CH₂OH) | ~4.70 | s | 2H |

| Methyl (-CH₃) | ~2.30 | s | 3H |

| Hydroxyl (-OH) | Variable | br s | 1H |

Note: The signals for the pyridine protons may appear as singlets or narrow doublets depending on the resolution. The hydroxyl proton is often broad and its chemical shift is dependent on concentration and temperature.

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4 | ~155.0 |

| C2 | ~149.5 |

| C6 | ~146.5 |

| C3 | ~132.0 |

| C5 | ~122.5 |

| -CH₂OH | ~62.0 |

| -CH₃ | ~17.5 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure. Check for any unexpected signals that may indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for determining the purity of the compound and quantifying any impurities. A reverse-phase method with UV detection is typically employed.

Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being moderately polar, will elute from a C18 column using a mobile phase of water and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the UV-absorbing pyridine ring. By comparing the peak area of the main component to the total area of all peaks, the purity (as area %) can be accurately determined.

Experimental Protocol: HPLC Purity Assay

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to 0.1 mg/mL for analysis.

-

Analysis: The retention time of the main peak should be consistent. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique due to the compound's polarity and the presence of the basic nitrogen atom, which is readily protonated.

Expertise & Causality: In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, creating an aerosol. The basic pyridine nitrogen will readily accept a proton ([M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The observation of an ion at m/z 124.07, corresponding to the calculated exact mass of the protonated molecule (C₇H₁₀NO⁺), provides strong evidence for the compound's identity.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan over a mass range of m/z 50-500.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the expected molecular weight (123.15 + 1.007 = 124.16). For high-resolution MS (HRMS), the observed mass should be within 5 ppm of the calculated exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the key diagnostic peaks are the broad O-H stretch from the alcohol, the C-H stretches from the aromatic and aliphatic groups, and the C=N/C=C stretches from the pyridine ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3100 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | C=C and C=N | Ring Stretching |

| ~1050 | C-O | Stretching |

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational building block in pharmaceutical sciences. Its proper identification and quality control are paramount to ensuring the integrity of downstream synthetic products, including life-saving medicines. The integrated analytical approach detailed in this guide, combining NMR, HPLC, MS, and IR, provides a robust and self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers can confidently verify the structure and purity of this critical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to (3-Methylpyridin-4-yl)methanol (CAS: 38070-73-4): A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-Methylpyridin-4-yl)methanol, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapies.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically successful drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for a wide range of chemical modifications make it a privileged structure in drug design. This compound, with its specific substitution pattern of a methyl group and a hydroxymethyl group, offers a unique combination of steric and electronic properties, along with a reactive handle for further molecular elaboration. This strategic positioning makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38070-73-4 | [1] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 262.4 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| SMILES | Cc1c(cncc1)CO | [2] |

| InChIKey | MWWCRZWOTAOLEX-UHFFFAOYSA-N | [2] |

Safety Profile:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

GHS Pictogram: GHS07 (Exclamation mark).

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and reliable laboratory-scale preparation involves the reduction of 3-methyl-4-pyridinecarboxylic acid.

Synthetic Workflow

The overall synthetic strategy involves the reduction of the carboxylic acid at the 4-position to a primary alcohol, while leaving the pyridine ring and the methyl group intact.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of pyridine carboxylic acids.

Materials:

-

3-Methyl-4-pyridinecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (2 M solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methyl-4-pyridinecarboxylic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex solution (or a slurry of LiAlH₄ in THF) dropwise via a syringe or an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 2 M solution of hydrochloric acid.

-

Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

This compound and its derivatives are of significant interest in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer and autoimmune disorders.

The Janus Kinase (JAK) Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

This compound as a Synthon

In the synthesis of JAK inhibitors, this compound can serve as a versatile starting material or intermediate. The hydroxymethyl group provides a reactive site for various transformations, such as:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in coupling reactions or to form amides.

-

Etherification: The alcohol can be converted into an ether, allowing for the introduction of different functional groups and the modulation of the molecule's physicochemical properties.

-

Halogenation: Conversion of the alcohol to a halide provides an electrophilic center for nucleophilic substitution reactions.

These transformations enable the incorporation of the 3-methylpyridin-4-yl moiety into larger, more complex molecules designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity. The specific substitution pattern of this building block can influence the selectivity and potency of the final drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the hydroxymethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns can provide further structural information. A common fragment would be the loss of the hydroxymethyl group.[2] |

| HPLC/GC-MS | A single major peak indicating high purity, with retention time dependent on the specific column and method parameters. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring. |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of disease pathways deepens, the demand for strategically functionalized heterocyclic compounds like this compound is expected to grow, further solidifying its importance in the synthesis of next-generation medicines.

References

-

PubChem. This compound. [Link]

Sources

In-Depth Technical Guide: Solubility and Stability of (3-Methylpyridin-4-yl)methanol

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and shelf-life.[1][2] (3-Methylpyridin-4-yl)methanol, a functionalized pyridine derivative, presents a structural motif of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs, often incorporated to enhance water solubility, improve metabolic stability, or modulate binding interactions with biological targets.[3][4][5]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As direct experimental data for this specific compound is not extensively published, this document serves as a detailed procedural and theoretical manual. It is designed to empower researchers to generate robust, reliable data by explaining the causality behind experimental choices and grounding protocols in authoritative guidelines from the International Council for Harmonisation (ICH).

Solubility Profiling: Beyond a Single Number

Solubility, the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical early indicator of a compound's potential.[6][7] Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, halting the development of an otherwise potent molecule.[8] The structure of this compound—comprising a polar pyridine ring, a hydrogen-bond-donating methanol group, and a non-polar methyl group—suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, which is expected to confer solubility in polar protic solvents like water and ethanol.[9]

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with protic solvents. Pyridine itself is miscible with water.[10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions between the solvent and the polar pyridine ring will facilitate dissolution. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[11][12] It is a robust technique that ensures the solution has reached saturation, providing a thermodynamically accurate value.[12]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[11]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

A drug substance's stability determines its shelf-life and ensures that the patient receives the intended dose of the active ingredient, free from potentially harmful degradation products.[1] Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods.[14][15] The ICH Q1A(R2) guideline mandates these studies to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[16][17]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

-

Oxidation: The primary alcohol moiety is susceptible to oxidation, potentially forming an aldehyde and subsequently a carboxylic acid.[18][19]

-

Hydrolysis: While the core pyridine structure is generally stable, extreme pH conditions could potentially lead to ring-opening or other reactions, although this is less common for simple pyridines.[20][21]

-

Photodegradation: Aromatic systems like pyridine can absorb UV light, which may lead to photolytic degradation.

Protocol for Forced Degradation Studies

A robust forced degradation study should expose the compound to various stress conditions to produce a desirable level of degradation (typically 5-20%).[14][22] This ensures that the analytical method is truly "stability-indicating," meaning it can separate and quantify the intact drug from all significant degradation products.[23][24]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50). Also, test the solid material for thermal and photolytic stability.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40 °C) for a set period.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation (Solution): Heat the solution at 80 °C.

-

Thermal Degradation (Solid): Expose the solid compound to elevated temperatures (e.g., 105 °C) in a stability chamber.

-

Photolytic Degradation: Expose the solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[25][26][27] A dark control sample should be stored under the same conditions to exclude thermal effects.[28]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 4, 8, 24 hours) to track the degradation progress.

-

Sample Quenching: After exposure, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of providing baseline separation between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that each peak represents a single component.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp. | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 M HCl | 8h @ 80°C | 85.2 | 14.8 | 2 | Major peak at RRT 0.75 |

| 0.1 M NaOH | 24h @ RT | 92.5 | 7.5 | 1 | Peak at RRT 0.88 |

| 3% H₂O₂ | 24h @ RT | 81.1 | 18.9 | 3 | Major peaks at RRT 0.65, 1.15 |

| Thermal (Solid) | 48h @ 105°C | 99.1 | 0.9 | 0 | No significant degradation |

| Photolytic (Solid) | Per ICH Q1B | 96.8 | 3.2 | 1 | Peak at RRT 1.20 |

RRT = Relative Retention Time

Visualization: Hypothetical Degradation Pathway

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. books.rsc.org [books.rsc.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. enamine.net [enamine.net]

- 12. scribd.com [scribd.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. jordilabs.com [jordilabs.com]

- 26. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 28. database.ich.org [database.ich.org]

This guide provides a comprehensive overview of the synthetic strategies for (3-Methylpyridin-4-yl)methanol, a valuable building block in medicinal chemistry and materials science.[1][2][3] We will delve into the core chemical principles, explore various synthetic routes with detailed protocols, and discuss the synthesis of related pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to deepen their understanding of pyridine chemistry.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with widespread applications.[3] They form the core scaffold of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules due to the versatile reactivity of its hydroxymethyl and methyl functional groups.[1] The strategic placement of these substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a sought-after precursor in drug discovery programs.[2][3]

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity.[5][6] This electronic property makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution compared to benzene.[6] Understanding these electronic effects is paramount in designing efficient and regioselective synthetic routes.

Synthetic Strategies for this compound

Several synthetic pathways have been developed to access this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

A common and direct approach involves the reduction of a carbonyl group at the 4-position of a 3-methylpyridine precursor.

2.1.1. Reduction of 3-Methylpyridine-4-carbaldehyde

The reduction of 3-methylpyridine-4-carbaldehyde is a straightforward method to obtain the target alcohol.

-

Causality behind Experimental Choices: Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 3-Methylpyridine-4-carbaldehyde

-

Dissolution: Dissolve 3-methylpyridine-4-carbaldehyde (1.0 eq) in methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

2.1.2. Reduction of 3-Methyl-4-Pyridinecarboxylic Acid and its Esters

Alternatively, the carboxylic acid or its corresponding ester can be reduced.

-

Causality behind Experimental Choices: Carboxylic acids and esters are less reactive towards NaBH₄. Therefore, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. However, LiAlH₄ is highly reactive and requires anhydrous conditions. A safer and often effective alternative is the use of a sodium borohydride-methanol system, which can reduce aromatic esters to their corresponding alcohols. Catalytic hydrogenation over a suitable catalyst is another viable method, though it may require higher pressures and temperatures and can sometimes lead to reduction of the pyridine ring itself.[7][8][9][10]

Experimental Protocol: Reduction of Methyl 3-Methylnicotinate with NaBH₄-MeOH

-

Esterification: Convert 3-methylnicotinic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Reduction: Dissolve the resulting methyl 3-methylnicotinate (1.0 eq) in a suitable solvent like THF.

-

Reagent Addition: Add a solution of sodium borohydride (excess) in methanol to the ester solution.

-

Reflux: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purification: Purify the crude alcohol by column chromatography.

Another strategy involves the direct functionalization of 3-methylpyridine at the 4-position.

2.2.1. Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[11] While the methyl group is not a strong directing group, lithiation of substituted pyridines can be achieved.

-

Causality behind Experimental Choices: The choice of the lithiating agent and reaction conditions is crucial to avoid addition to the C=N bond of the pyridine ring.[11] Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures are often used to achieve deprotonation.[11] The resulting organolithium intermediate can then be quenched with an appropriate electrophile, such as formaldehyde, to introduce the hydroxymethyl group.

While not directly applicable for the synthesis of the primary target, the addition of Grignard or organolithium reagents to pyridine aldehydes is a fundamental reaction for creating more complex substituted pyridine methanols.[12][13]

-

Causality behind Experimental Choices: Grignard reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of aldehydes.[12][13] The reaction is typically performed in an anhydrous ether solvent. A subsequent aqueous workup protonates the intermediate alkoxide to yield the alcohol. This method is highly versatile for introducing a wide range of alkyl, aryl, or vinyl substituents.

Experimental Workflow: Grignard Addition to Pyridine-4-carbaldehyde

Caption: Workflow for the synthesis of substituted pyridylmethanols via Grignard addition.

Synthesis of Related Pyridine Derivatives

The methodologies used for the synthesis of this compound can be adapted to produce a wide array of functionalized pyridine derivatives.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[5][14] This approach avoids the need for pre-functionalized starting materials, offering a more direct route to the desired products.

For pyridine derivatives bearing a halogen substituent, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are invaluable for forming new carbon-carbon bonds.

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when an electron-withdrawing group is present or when a good leaving group is located at the 2- or 4-position.

Data Summary

| Compound | Starting Material | Reagent(s) | Yield (%) | Reference |

| This compound | 3-Methylpyridine-4-carbaldehyde | NaBH₄ | High | General Method |

| 3-Pyridylmethanol | Methyl nicotinate | NaBH₄-MeOH | High | |

| Substituted Pyridylmethanols | Pyridine-4-carbaldehyde | R-MgX | Variable | [12][13] |

Conclusion

The synthesis of this compound and its derivatives is a rich and evolving field. The choice of synthetic strategy is dictated by a careful consideration of factors such as substrate reactivity, desired scale, and economic viability. The methodologies outlined in this guide, from classical reduction and organometallic additions to modern C-H functionalization techniques, provide a robust toolkit for researchers in the pharmaceutical and chemical industries. A thorough understanding of the underlying chemical principles is essential for the successful design and execution of these synthetic transformations.

References

- 1. indiamart.com [indiamart.com]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. datapdf.com [datapdf.com]

- 8. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Grignard Reagents [chemed.chem.purdue.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Role of (3-Methylpyridin-4-yl)methanol in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. (3-Methylpyridin-4-yl)methanol, a functionalized pyridine derivative, has emerged as a highly valuable and versatile building block. Its structure, which combines the aromaticity and hydrogen-bonding capabilities of a pyridine ring with a reactive primary alcohol and a strategic methyl group, offers a unique constellation of chemical properties. This guide provides an in-depth technical overview of the role of this compound in organic synthesis, from its fundamental reactivity to its application in the construction of complex, biologically active molecules. We will explore its utility as a precursor to key pharmaceutical intermediates, its diverse functional group transformations, and its potential in the development of novel kinase inhibitors, thereby offering researchers and drug development professionals a comprehensive understanding of this pivotal synthetic tool.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Off-white to yellow solid or liquid |

| Melting Point | 53-57 °C |

| Boiling Point | 255.6 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, and water |

| CAS Number | 151418-10-3 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.41 (s, 1H), 8.38 (d, J = 4.9 Hz, 1H), 7.15 (d, J = 4.9 Hz, 1H), 4.72 (s, 2H), 2.30 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 147.9, 147.3, 131.9, 122.9, 62.1, 16.8.

-

Mass Spectrum (EI): m/z 123 (M⁺), 106, 77, 51.

Core Synthetic Applications: A Trifecta of Utility

This compound's synthetic value can be understood through three primary pillars of application: its role as a precursor to vital pharmaceutical intermediates, the diverse transformations of its hydroxymethyl group, and the potential for its derivatives to serve as ligands in catalysis.

Pillar 1: A Gateway to Pharmaceutical Intermediates - Synthesis of the Nevirapine Precursor

One of the most significant, albeit indirect, applications of the (3-methylpyridin-4-yl) scaffold is its structural relationship to 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] While direct synthesis from this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyridine chemistry.

Figure 1: Proposed synthetic workflow for the conversion of this compound to the Nevirapine precursor, CAPIC.

Experimental Protocol: Proposed Synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC)

Step 1: Chlorination of the Hydroxymethyl Group

The conversion of the primary alcohol to a more reactive chloromethyl group is the initial step. This can be achieved using standard chlorinating agents.

-

Reagents: this compound, thionyl chloride (SOCl₂) or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) (Appel reaction).

-

Procedure (using SOCl₂): To a cooled (0 °C) solution of this compound in an inert solvent such as dichloromethane (DCM), add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-3-methylpyridine.[2]

-

Causality: Thionyl chloride is a cost-effective and efficient reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which undergoes an internal nucleophilic attack by the chloride ion.

Step 2: Introduction of the Amino Group Precursor

Direct amination can be challenging. A more reliable approach involves the introduction of an azide group followed by reduction.

-

Reagents: 4-(Chloromethyl)-3-methylpyridine, sodium azide (NaN₃).

-

Procedure: Dissolve 4-(chloromethyl)-3-methylpyridine in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed. Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give 4-(azidomethyl)-3-methylpyridine.

-

Causality: The azide ion is a good nucleophile for the Sₙ2 displacement of the chloride. The resulting azide is a stable precursor to the primary amine.

Step 3: Reduction to the Primary Amine

The azide is readily reduced to the corresponding primary amine.

-

Reagents: 4-(Azidomethyl)-3-methylpyridine, hydrogen gas (H₂), palladium on carbon (Pd/C).

-

Procedure: Dissolve the azide in methanol or ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-(aminomethyl)-3-methylpyridine.

-

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines, with the only byproduct being nitrogen gas.

Step 4 & 5: Functionalization of the Pyridine Ring

The final steps involve the introduction of the chloro and amino groups at the 2- and 3-positions, respectively. This can be a challenging transformation and may require a multi-step sequence as outlined in various patents for CAPIC synthesis, often involving a Hofmann-type rearrangement of a 3-carboxamide derivative.[3][4]

Pillar 2: Versatility through Functional Group Interconversion

The hydroxymethyl group of this compound is a versatile handle for a variety of functional group transformations, allowing for the introduction of diverse functionalities and the construction of a wide array of derivatives.

Figure 2: Key functional group transformations of the hydroxymethyl group in this compound.

Experimental Protocol: Oxidation to 3-Methyl-isonicotinic Acid

The oxidation of the methyl group on the pyridine ring is a known industrial process for the production of nicotinic acid derivatives.[5][6][7] A similar approach can be applied to the hydroxymethyl group.

-

Reagents: this compound, potassium permanganate (KMnO₄) or nitric acid.

-

Procedure (using KMnO₄): Dissolve this compound in water. Heat the solution and add a solution of potassium permanganate portion-wise, maintaining the temperature. After the addition is complete, continue heating until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-methyl-isonicotinic acid. Collect the product by filtration and dry.

-

Causality: Potassium permanganate is a powerful oxidizing agent capable of oxidizing the primary alcohol directly to the carboxylic acid. The reaction is typically performed in an aqueous medium.

Pillar 3: Potential as a Ligand Scaffold in Catalysis

The pyridine nitrogen and the hydroxyl oxygen in this compound and its derivatives can act as coordination sites for metal ions. This opens up the possibility of using these compounds as ligands in transition metal catalysis. While specific applications of this compound as a ligand are not extensively reported, the broader class of pyridyl-alcohol ligands is known to form stable complexes with various metals, finding use in reactions such as polymerization and asymmetric synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in the core structure of kinase inhibitors.[8][9][10] The pyridine nitrogen often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound provides a valuable starting point for the synthesis of such inhibitors.

| Kinase Inhibitor | Target Kinase(s) | Structural Motif |

| Gefitinib | EGFR | Anilinoquinazoline |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | 2-Phenylaminopyrimidine |

| Lapatinib | EGFR, HER2 | 4-Anilinoquinazoline |

| URMC-099 | MAP4K4 | Pyrrolo[2,3-b]pyridine |

The synthesis of pyridine-based kinase inhibitors often involves coupling reactions to append various functionalities to the pyridine core.[5][11] The functional handles present in derivatives of this compound make it an ideal starting material for such synthetic strategies.

Figure 3: A generalized pharmacophore model for pyridine-based kinase inhibitors, illustrating how derivatives of this compound can fit into the ATP binding site.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is more than just a simple pyridine derivative; it is a strategic asset in the arsenal of the modern organic chemist. Its inherent functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. The plausible and efficient pathway to the key Nevirapine intermediate, CAPIC, underscores its industrial relevance. Furthermore, its role as a scaffold for the development of potent kinase inhibitors highlights its significance in drug discovery. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis and medicinal chemistry.

References

-

RSC Publishing. (Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators). Retrieved from [Link]

- Google Patents. (EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine).

-

National Institutes of Health. (Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies). Retrieved from [Link]

-

PubMed Central. (Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators). Retrieved from [Link]

- Google Patents. (US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine).

-

PubMed. (Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia). Retrieved from [Link]

-

ResearchGate. (Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors). Retrieved from [Link]

- Google Patents. (US2818378A - Oxidation of methyl-pyridines).

- Google Patents. (WO2016118586A1 - Lowcost, high yield synthesis of nevirapine).

- Google Patents. (CN100460394C - A kind of preparation method of 3-amino-4-picoline).

- Google Patents. (US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone).

- Google Patents. (WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone).

- Google Patents. (CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole).

- Google Patents. (CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride).

-

CoLab. (Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3). Retrieved from [Link]

-

Oriental Journal of Chemistry. (Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine). Retrieved from [Link]

-

ResearchGate. (Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase). Retrieved from [Link]

- Google Patents. (WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention).

-

ResearchGate. ((PDF) Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid). Retrieved from [Link]

Sources

- 1. 4-Chloro-2-(chloromethyl)-3-methylpyridine | 168167-48-4 | TGA16748 [biosynth.com]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 10. 168167-48-4|4-Chloro-2-(chloromethyl)-3-methylpyridine|BLD Pharm [bldpharm.com]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Cornerstone of Modern Chemistry and Medicine

An In-depth Technical Guide on the Discovery and History of Pyridine-Based Compounds

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif that has profoundly influenced the trajectory of organic chemistry and drug discovery.[1] From its initial isolation from natural sources to the development of sophisticated synthetic methodologies, the journey of pyridine and its derivatives is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive exploration of the discovery and history of pyridine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the seminal moments of discovery, elucidate the causal logic behind key experimental choices in synthetic chemistry, and trace the development of landmark pyridine-containing pharmaceuticals that have reshaped modern medicine. The narrative is grounded in authoritative references, detailed experimental protocols, and visual representations to offer a holistic and practical understanding of this critical chemical scaffold.

Early Encounters and Structural Elucidation: The Dawn of Pyridine Chemistry

The story of pyridine begins not in a pristine laboratory, but in the smoky, acrid environment of early industrial chemistry. In the late 1840s, the Scottish physician and chemist Thomas Anderson, while investigating the components of bone oil obtained through high-temperature heating of animal bones, isolated a colorless liquid with a distinctly unpleasant odor.[2] Owing to its flammability, he named it "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a nitrogen-containing aromatic base.[2][3] For decades, pyridine was primarily sourced from the fractional distillation of coal tar, a laborious and inefficient process that yielded only about 0.1% pyridine.[3][4]

The precise chemical structure of this new substance remained a puzzle for over two decades. It was not until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the now-familiar hexagonal structure, analogous to benzene with one CH group replaced by a nitrogen atom, was proposed.[1][2][3] This structural hypothesis laid the theoretical groundwork for understanding pyridine's unique chemical properties, including its weak basicity due to the lone pair of electrons on the nitrogen atom, a stark contrast to the neutrality of benzene.[2] The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, further cementing its structural identity.[1][3]

The Synthetic Revolution: Forging the Pyridine Ring

The increasing demand for pyridine and its derivatives in the late 19th and early 20th centuries spurred the development of novel synthetic methods to overcome the limitations of natural source extraction. These groundbreaking reactions not only provided access to a wide array of substituted pyridines but also became cornerstone methodologies in the field of heterocyclic chemistry.

The Hantzsch Pyridine Synthesis: A Multi-Component Marvel

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become one of the most fundamental methods for pyridine synthesis.[2][3][5][6] The Hantzsch pyridine synthesis typically involves the condensation of two equivalents of a β-ketoester (like ethyl acetoacetate), one equivalent of an aldehyde, and a nitrogen donor such as ammonia or ammonium acetate.[5][7] This reaction first yields a 1,4-dihydropyridine (often referred to as a Hantzsch ester), which is then oxidized to the corresponding aromatic pyridine derivative.[5][7][8]

The elegance of the Hantzsch synthesis lies in its simplicity and efficiency, allowing for the construction of highly functionalized pyridines in a single pot.[7] The mechanism involves a series of classical organic reactions, including a Knoevenagel condensation, enamine formation, a Michael addition, cyclization, and finally dehydration and oxidation.[7]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch reaction.

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Benzaldehyde (1 equivalent)

-

Ammonium acetate (1 equivalent)

-

Ethanol (solvent)

-

Reflux apparatus

-

Stirring plate and magnetic stir bar

-

Crystallization dish

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, a 1,4-dihydropyridine, will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified dihydropyridine.

-

Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride in a subsequent step.[5]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine - American Chemical Society [acs.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

The Untapped Potential of (3-Methylpyridin-4-yl)methanol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction

(3-Methylpyridin-4-yl)methanol, a structurally intriguing pyridine derivative, represents a promising yet underexplored scaffold in the landscape of medicinal chemistry. While the broader class of pyridine-containing molecules has yielded numerous successful therapeutics, this specific isomer offers a unique combination of electronic properties, hydrogen bonding capabilities, and steric features that warrant a dedicated investigation into its potential applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound, its plausible synthetic routes, and its prospective roles in the design of novel therapeutic agents. Although direct and extensive research on this exact molecule is limited, by drawing parallels with closely related and well-studied pyridine analogs, we can extrapolate its potential and chart a course for future drug discovery endeavors.

Physicochemical Properties and Structural Rationale for Medicinal Chemistry